![molecular formula C25H19N3S B15028372 5-Benzyl-6-(thiophen-2-yl)-5,6-dihydrobenzimidazo[1,2-c]quinazoline](/img/structure/B15028372.png)
5-Benzyl-6-(thiophen-2-yl)-5,6-dihydrobenzimidazo[1,2-c]quinazoline
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Overview
Description
5-Benzyl-6-(thiophen-2-yl)-5,6-dihydrobenzimidazo[1,2-c]quinazoline is a complex heterocyclic compound that belongs to the quinazoline derivatives family.
Preparation Methods
The synthesis of 5-Benzyl-6-(thiophen-2-yl)-5,6-dihydrobenzimidazo[1,2-c]quinazoline typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of a benzyl-substituted amine with a thiophene derivative, followed by cyclization to form the benzimidazoquinazoline core. Reaction conditions often involve the use of strong acids or bases, high temperatures, and sometimes metal catalysts to facilitate the cyclization process .
Chemical Reactions Analysis
5-Benzyl-6-(thiophen-2-yl)-5,6-dihydrobenzimidazo[1,2-c]quinazoline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinazoline N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of dihydroquinazoline derivatives.
Substitution: Electrophilic substitution reactions can occur at the benzyl or thiophene rings, using reagents such as halogens or nitro compounds
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: This compound has shown promise in biological assays, particularly for its antimicrobial and anticancer activities.
Medicine: Due to its biological activities, it is being explored as a potential therapeutic agent for treating various diseases, including cancer and bacterial infections.
Industry: It can be used in the development of new materials with specific properties, such as organic semiconductors .
Mechanism of Action
The mechanism of action of 5-Benzyl-6-(thiophen-2-yl)-5,6-dihydrobenzimidazo[1,2-c]quinazoline involves its interaction with specific molecular targets. It can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, it may inhibit the activity of certain kinases involved in cancer cell proliferation, thereby exerting its anticancer effects .
Comparison with Similar Compounds
5-Benzyl-6-(thiophen-2-yl)-5,6-dihydrobenzimidazo[1,2-c]quinazoline is unique due to its specific substitution pattern and the presence of both benzyl and thiophene groups. Similar compounds include:
Quinazoline derivatives: These compounds share the quinazoline core but differ in their substitution patterns, leading to variations in their biological activities.
Thiophene derivatives: These compounds contain the thiophene ring and are known for their diverse pharmacological properties
Properties
Molecular Formula |
C25H19N3S |
---|---|
Molecular Weight |
393.5 g/mol |
IUPAC Name |
5-benzyl-6-thiophen-2-yl-6H-benzimidazolo[1,2-c]quinazoline |
InChI |
InChI=1S/C25H19N3S/c1-2-9-18(10-3-1)17-27-21-13-6-4-11-19(21)24-26-20-12-5-7-14-22(20)28(24)25(27)23-15-8-16-29-23/h1-16,25H,17H2 |
InChI Key |
VAXOLFWJYNFQII-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(N3C4=CC=CC=C4N=C3C5=CC=CC=C52)C6=CC=CS6 |
Origin of Product |
United States |
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